7-Fluoro-2-methylquinoline
Overview
Description
7-Fluoro-2-methylquinoline: is a fluorinated quinoline derivative with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, particularly due to its biological activity .
Mechanism of Action
Target of Action
It’s structurally similar to brequinar, which targets dihydroorotate dehydrogenase (dhodh), a mitochondrial enzyme involved in pyrimidine biosynthesis
Mode of Action
If it shares the same target as Brequinar, it might inhibit DHODH, thereby disrupting pyrimidine biosynthesis and affecting cell proliferation . This is speculative and requires experimental validation.
Biochemical Pathways
If it acts like Brequinar, it could impact the pyrimidine biosynthesis pathway .
Result of Action
If it inhibits DHODH like Brequinar, it could potentially affect cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, the reaction of 7-fluoro-4-chloroquinoline with appropriate nucleophiles can yield this compound . Another method involves the cyclization of suitable precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
7-Fluoro-2-methylquinoline has several scientific research applications:
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinoline
- 8-Chloro-2-methylquinoline
- 6-Chloro-2-methylquinoline
- 8-Methylquinoline
Comparison: 7-Fluoro-2-methylquinoline is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved biological activity .
Properties
IUPAC Name |
7-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKNDXTWPNRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381263 | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-74-1 | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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